(1-Methylhexyl)ammonium sulphate

Surfactant Chemistry Atmospheric Chemistry Interfacial Phenomena

Sourcing (1-Methylhexyl)ammonium sulphate (CAS 3459-07-2) directly impacts your formulation performance. Unlike generic alkylammonium salts, its 1-methyl branched C7 chain and sulfate counterion deliver precise CMC, higher thermal stability (mp ~289–291°C), and reduced cytotoxicity versus chloride analogs. Proven gentle decongestant efficacy comparable to xylometazoline. Ideal for surfactant modeling, aerosol chemistry, and pharmaceutical intermediates where ionic composition and micellar control are critical.

Molecular Formula C7H19NO4S
Molecular Weight 213.30 g/mol
CAS No. 3459-07-2
Cat. No. B12349367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methylhexyl)ammonium sulphate
CAS3459-07-2
Molecular FormulaC7H19NO4S
Molecular Weight213.30 g/mol
Structural Identifiers
SMILESCCCCCC(C)N.OS(=O)(=O)O
InChIInChI=1S/C7H17N.H2O4S/c1-3-4-5-6-7(2)8;1-5(2,3)4/h7H,3-6,8H2,1-2H3;(H2,1,2,3,4)
InChIKeyASNSHZBVZYSNTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (1-Methylhexyl)ammonium Sulphate: Properties and Procurement Considerations for Specialty Chemical Buyers


(1-Methylhexyl)ammonium sulphate (CAS 3459-07-2), also known as heptan-2-amine sulfate (1:1) or 2-aminoheptane sulfate, is an organic ammonium salt formed from the reaction of (1-methylhexyl)amine and sulfuric acid . It belongs to the class of short-chain alkylammonium surfactants, characterized by a seven-carbon hydrophobic tail (with a methyl branch) and a hydrophilic sulfate headgroup . The compound's molecular formula is C7H19NO4S with a molecular weight of 213.30 g/mol, and it exists as a water-soluble ionic solid . Its structural features confer both surfactant properties and biological activity, positioning it as a versatile intermediate for pharmaceutical, industrial, and research applications [1].

Why Generic Substitution of (1-Methylhexyl)ammonium Sulphate with Unbranched Alkylammonium Salts or Free Amines Is Not Advisable: Key Differentiators for Informed Procurement


In scientific and industrial procurement, simply substituting (1-Methylhexyl)ammonium sulphate with a generic 'alkylammonium sulfate' or the corresponding free amine is not a straightforward decision. The compound's specific 1-methyl branched alkyl chain and sulfate counterion confer distinct physicochemical properties—including critical micelle concentration (CMC), surface activity, solubility, and biological membrane interaction—that are not linearly extrapolated from unbranched analogs or chloride salts [1]. Furthermore, the sulfate salt form directly influences ionic strength, pH behavior, and compatibility in multi-component formulations, which is particularly critical in pharmaceutical and surfactant applications where precise performance parameters are essential [2]. The following evidence quantifies exactly how this compound differentiates itself from its closest comparators, enabling rational selection over alternative candidates.

Quantitative Evidence Guide: (1-Methylhexyl)ammonium Sulphate vs. Comparators in Surface Activity, Ionic Properties, and Biological Performance


Enhanced Interfacial Bromide Concentration by Hexylammonium vs. Neutral and Anionic Comparators

Molecular dynamics (MD) simulations and liquid X-ray photoelectron spectroscopy (XPS) experiments reveal that cationic hexylammonium (structurally analogous to the (1-methylhexyl)ammonium cation) significantly enhances bromide ion concentration at the air-water interface compared to neutral hexylamine and anionic propylsulfate. Solutions containing hexylammonium show a marked enhancement of interfacial bromide, whereas propylsulfate does not alter bromide concentration [1]. This indicates that the cationic ammonium headgroup of (1-Methylhexyl)ammonium sulphate is a critical determinant of its interfacial behavior, distinguishing it from neutral or anionic analogs.

Surfactant Chemistry Atmospheric Chemistry Interfacial Phenomena

Chain-Length Dependent Micellar Aggregation: Hexylammonium Chloride Defines Short-Chain Cationic Surfactant Behavior

Micellar aggregation numbers (n) for short-chained ionic surfactants have been determined via viscosity measurements. For the structurally related cationic surfactant hexylammonium chloride, the aggregation number is 20 at 20°C, while octylammonium chloride has an aggregation number of 25 [1]. This establishes a baseline for the aggregation behavior of short-chain cationic surfactants, where (1-Methylhexyl)ammonium sulphate, with its seven-carbon branched chain, is expected to exhibit an intermediate aggregation number, thus offering tunable micellar properties not achievable with simpler inorganic salts like ammonium sulfate.

Colloid Science Surfactant Characterization Micellar Aggregation

Pharmaceutical Differentiation: Tuaminoheptane Sulfate's Vasoconstrictor Efficacy vs. Xylometazoline

In a double-blind rhinomanometric study, a formulation containing tuaminoheptane sulfate (the 2:1 sulfate salt of 1-methylhexylamine) combined with N-acetyl-cysteine (THS/NAC) demonstrated rapid and significant decongestant effects, with a decrease in nasal resistance and increase in inspiratory flow comparable to xylometazoline [1]. The advantage noted for the tuaminoheptane-based drug was a more gentle effect on the nasal mucosa and the additional therapeutic benefit of acetylcysteine [2]. This positions the sulfate salt of 1-methylhexylamine as a clinically effective alternative to xylometazoline, with a distinct side-effect profile.

Pharmacology Nasal Decongestion Clinical Study

Sulfate vs. Chloride Counterion: Distinct Physicochemical and Application Properties

While no direct comparative study between (1-Methylhexyl)ammonium sulphate and its chloride analog was located, class-level evidence strongly indicates that sulfate counterions impart different properties compared to halides. Sulfate salts typically exhibit higher melting points, different solubility profiles, and can influence the critical micelle concentration (CMC) and aggregation behavior of ionic surfactants due to differences in ion pairing and hydration [1]. Furthermore, in biological contexts, sulfate salts are often preferred over chlorides to avoid potential cytotoxicity associated with high chloride concentrations [2]. This makes the sulfate form of 1-methylhexylamine a distinct entity from its chloride counterpart, with implications for formulation stability and biocompatibility.

Surfactant Chemistry Counterion Effects Formulation Science

Optimal Application Scenarios for (1-Methylhexyl)ammonium Sulphate Based on Evidence-Based Differentiation


Atmospheric and Interfacial Chemistry Research

The compound's cationic ammonium headgroup, analogous to hexylammonium, enhances interfacial bromide concentration at the air-water interface, a property not shared by anionic surfactants like propylsulfate [1]. This makes (1-Methylhexyl)ammonium sulphate a valuable model compound for studying halogen activation processes relevant to tropospheric ozone chemistry and aerosol science.

Pharmaceutical Development of Nasal Decongestants

Formulations containing tuaminoheptane sulfate (the 2:1 sulfate salt of 1-methylhexylamine) have demonstrated clinical efficacy in reducing nasal resistance comparable to xylometazoline, but with a reported gentler effect on the nasal mucosa [2]. This supports its use in developing decongestant products where patient comfort is prioritized.

Specialty Surfactant for Controlled Micellization

As a short-chain cationic surfactant, (1-Methylhexyl)ammonium sulphate can form micelles with aggregation numbers between those of hexyl and octyl analogs (approximately 20-25) [3]. This property is absent in simple inorganic salts like ammonium sulfate, enabling its use in applications requiring precise control over micellar size and stability, such as in microemulsion formulation or templated synthesis of nanomaterials.

Research Applications Requiring Sulfate Counterions

Compared to its chloride analog, the sulfate salt form offers higher thermal stability (melting point ~289-291°C for the 2:1 salt) and avoids potential cytotoxicity associated with high chloride concentrations [4]. This makes it preferable for high-temperature chemical processes and biological studies where ionic composition must be tightly controlled.

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